molecular formula C24H24ClNO5 B11385743 11-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

11-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11385743
M. Wt: 441.9 g/mol
InChI Key: IIKPDIRGANGVNK-UHFFFAOYSA-N
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Description

11-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound characterized by its unique structural framework. This compound features a combination of chloro, methoxy, and oxazin functional groups, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps:

    Formation of the Chromene Core: The initial step involves the construction of the chromene core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions to form the chromene ring system.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethoxyphenyl Ethyl Group: This step involves the alkylation of the chromene core with a 3,4-dimethoxyphenyl ethyl halide, typically under basic conditions using a strong base like sodium hydride.

    Formation of the Oxazin Ring: The final step involves the formation of the oxazin ring through a cyclization reaction, which can be facilitated by heating the intermediate compound with an appropriate amine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

11-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing double bonds or other functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chloro group.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems and can be used in the synthesis of other novel compounds.

Biology

In biological research, this compound may be investigated for its potential bioactivity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties are of interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, warranting further investigation.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of 11-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific bioactivity being investigated.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenyl Ethylamine: Shares the dimethoxyphenyl ethyl group but lacks the complex chromene and oxazin rings.

    Chromene Derivatives: Compounds with similar chromene cores but different substituents.

    Oxazin Derivatives: Compounds with similar oxazin rings but different core structures.

Uniqueness

11-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is unique due to its combination of chloro, methoxy, and oxazin functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24ClNO5

Molecular Weight

441.9 g/mol

IUPAC Name

8-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one

InChI

InChI=1S/C24H24ClNO5/c1-28-20-7-6-14(10-21(20)29-2)8-9-26-12-18-22-17(11-19(25)23(18)30-13-26)15-4-3-5-16(15)24(27)31-22/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3

InChI Key

IIKPDIRGANGVNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCC5)C(=O)O4)OC

Origin of Product

United States

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